3,5-Dimethylfuran-2-carboxylic acid
Overview
Description
3,5-Dimethylfuran-2-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 3 and 5, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the carboxylation of 3,5-dimethylfuran using carbon dioxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3,5-dimethylfuran. This process is carried out in large reactors where the furan compound is exposed to an oxidizing agent under controlled temperature and pressure conditions to yield the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives such as 3,5-dimethylfuran-2,5-dicarboxylic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 3,5-Dimethylfuran-2,5-dicarboxylic acid.
Reduction: 3,5-Dimethylfuran-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
3,5-Dimethylfuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethylfuran-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function . The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
- 2,5-Dimethylfuran-3-carboxylic acid
- 2,5-Furandicarboxylic acid
- 3,4-Dimethoxybenzoic acid
Comparison: 3,5-Dimethylfuran-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs . For instance, 2,5-dimethylfuran-3-carboxylic acid has a different substitution pattern, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3,5-dimethylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYEIUBJMVDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574301 | |
Record name | 3,5-Dimethylfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34297-68-2 | |
Record name | 3,5-Dimethylfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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